molecular formula C13H13N3O3S2 B12208393 (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B12208393
M. Wt: 323.4 g/mol
InChI Key: PCVRQWGGGSWSPS-CMDGGOBGSA-N
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Description

(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an ethylsulfonyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the thiadiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Phenylprop-2-enamide Moiety: The final step involves the coupling of the ethylsulfonyl-thiadiazole intermediate with cinnamoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethylsulfonyl group to an ethylthiol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthiol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    γ-Secretase Inhibitor XXI, Compound E: A potent inhibitor of γ-secretase and Notch processing.

Uniqueness

(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike diethyl malonate, which is primarily used as a synthetic intermediate, this compound has potential therapeutic applications. Additionally, its thiadiazole ring distinguishes it from other inhibitors like γ-Secretase Inhibitor XXI, Compound E, which targets specific enzymes in cellular pathways.

Properties

Molecular Formula

C13H13N3O3S2

Molecular Weight

323.4 g/mol

IUPAC Name

(E)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H13N3O3S2/c1-2-21(18,19)13-16-15-12(20-13)14-11(17)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,17)/b9-8+

InChI Key

PCVRQWGGGSWSPS-CMDGGOBGSA-N

Isomeric SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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